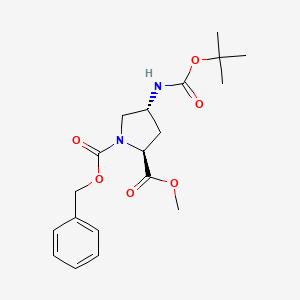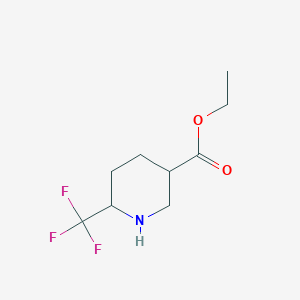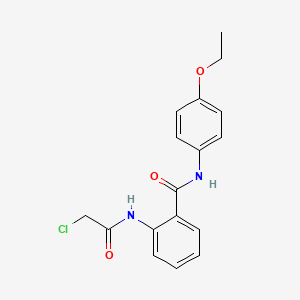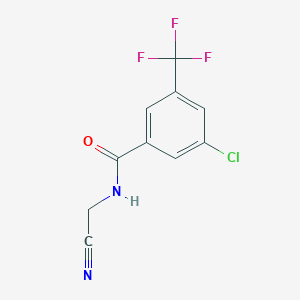
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has potential applications in scientific research. It has been used as a fluorescent probe to study the interaction between proteins and nucleic acids. This compound has also been used as a labeling agent to study the localization and trafficking of proteins in cells. In addition, this compound has been used as a ligand to study the binding affinity of proteins to small molecules.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide is not fully understood. However, it is believed that this compound interacts with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a fluorescent probe that can be used to study the interaction between proteins and nucleic acids. This compound is also a labeling agent that can be used to study the localization and trafficking of proteins in cells. However, this compound has some limitations. It is toxic to cells at high concentrations and it may interact with other molecules in the cell, leading to non-specific binding.
Zukünftige Richtungen
There are several future directions for the research of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide. One direction is to study the interaction between this compound and specific proteins and nucleic acids. This can lead to the discovery of new drug targets and the development of new therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound can lead to the production of more efficient and cost-effective methods for its use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research. The study of this compound can lead to the discovery of new drug targets and the development of new therapies for various diseases.
Synthesemethoden
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 3-chloro-5-(trifluoromethyl)benzoic acid and cyanomethylamine hydrochloride. This reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-4-6(9(17)16-2-1-15)3-7(5-8)10(12,13)14/h3-5H,2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWTGZBYFBZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

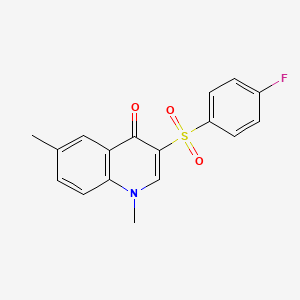
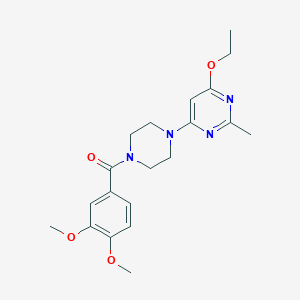
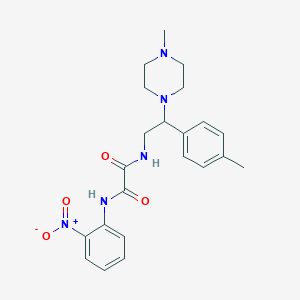
![N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2910825.png)
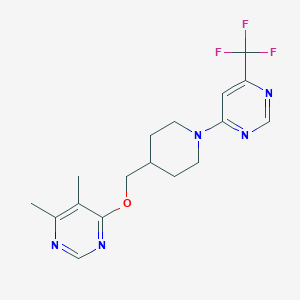
![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2910838.png)
